(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Description
The compound (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid is a modified amino acid derivative with a guanidino (diaminomethylideneamino) group at the fifth carbon and an N-acylated phenylpropanoyl moiety. The trifluoroacetic acid (TFA) component acts as a counterion, commonly used in peptide synthesis to enhance solubility and purification .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2HF3O2/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18;3-2(4,5)1(6)7/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);(H,6,7)/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYVNLZZOAYLN-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arginine Side-Chain Protection
The arginine residue’s guanidine group is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) , which offers stability during peptide elongation and selective cleavage with TFA.
Procedure :
-
Pbf Protection : React arginine with Pbf-Cl in dichloromethane (DCM) at 18–22°C for 15–30 minutes.
-
Carboxyl Activation : Convert the C-terminal carboxyl to a mixed anhydride using TFA anhydride and triflic acid (TfOH).
Key Parameters :
Phenylalanine Residue Preparation
The phenylalanine derivative is synthesized via N-acylation to prevent racemization:
Steps :
-
Amino Protection : Apply tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFAc) groups using TFA anhydride in anhydrous DCM.
-
Carboxyl Activation : Form acyl trifluoroacetate intermediates for nucleophilic attack by the arginine amine.
Optimization :
Peptide Coupling
Coupling the protected residues employs mixed anhydride or carbodiimide-mediated methods:
Mixed Anhydride Method :
-
Combine Boc-phenylalanine with isobutyl chloroformate in DCM.
-
Add Pbf-arginine and N-methylmorpholine at 18°C for 1–2 hours.
Yield Enhancement :
Global Deprotection and TFA Incorporation
Simultaneous removal of Boc/Pbf groups and TFA counterion introduction:
Acidic Cleavage :
-
Treat the protected peptide with TFA:methanesulfonic acid (20:1) at 18–22°C for 45–120 minutes.
-
Quench with cold diethyl ether to precipitate the crude product.
Critical Factors :
-
Molar ratio : Excess TFA (100–150 mol-equivalents) ensures complete deprotection.
-
Temperature control : >25°C risks arginine side-chain alkylation.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase with 5µm particle size.
-
Mobile phase : Gradient of H2O/TFA (0.02%) and acetonitrile/TFA (0.02%).
Table 1. Purification Outcomes
Spectroscopic Validation
-
HRMS : m/z 336.1543 [M+H]+ for the free peptide; 414.1981 with TFA.
Industrial-Scale Adaptations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
This compound is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving protein and enzyme interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares key motifs with other guanidino-containing amino acid derivatives:
- Guanidino group: Critical for hydrogen bonding and ionic interactions in biological systems.
- Acylated amino acid backbone: Modulates lipophilicity and target specificity.
- Aromatic substituents: The phenylpropanoyl group enhances hydrophobic interactions.
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Solubility : The TFA salt increases aqueous solubility compared to free acids or hydrochloride salts (e.g., ’s compound) but reduces stability in basic conditions .
- Molecular Weight: Estimated ~463 g/mol (target compound), aligning with guanidino-rich peptides in (e.g., 221.3–453.06 g/mol) .
- Stability : The TFA counterion may destabilize the compound under high pH, whereas ’s hydrochloride salt is more stable in acidic environments.
Key Differentiators of the Target Compound
TFA Counterion : Enhances solubility in polar solvents vs. hydrochloride salts () but limits compatibility with basic conditions.
Phenylpropanoyl Moiety: Balances hydrophobicity more effectively than diphenylethoxy () or dodecoxy chains (), optimizing membrane interaction.
Guanidino Positioning: The terminal guanidino group may improve binding specificity compared to internal modifications ().
Biological Activity
The compound (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid; 2,2,2-trifluoroacetic acid, often referred to as SB290157 trifluoroacetate, has garnered attention for its role in modulating biological pathways, particularly in the context of the immune system and inflammation. This article provides a detailed analysis of its biological activity, mechanisms of action, and relevant research findings.
IUPAC Name
The IUPAC name of the compound is:
Molecular Formula
The molecular formula is .
Key Functional Groups
- Amino Groups : Contribute to its interaction with various receptors.
- Trifluoroacetate : Enhances solubility and stability in biological systems.
Target Receptor
SB290157 acts primarily as a selective antagonist of the complement component 3a receptor (C3aR). This receptor plays a crucial role in mediating inflammatory responses.
Mode of Action
- Competitive Antagonism : It blocks the binding of C3a to C3aR with an IC50 value of approximately 200 nM, effectively inhibiting the downstream signaling pathways associated with inflammation and immune response.
Biochemical Pathways Affected
The compound influences several key biochemical pathways:
- Complement System : Modulates the activity of complement proteins C3 and C5.
- Inflammatory Pathways : Inhibits chemotaxis in human mast cell lines and reduces tau hyperphosphorylation in vitro.
In Vitro Studies
Research indicates that SB290157 trifluoroacetate exhibits significant anti-inflammatory effects. It has been shown to:
- Inhibit macrophage signaling pathways.
- Reduce cytokine release in response to inflammatory stimuli.
In Vivo Studies
In animal models, this compound has demonstrated:
- Anti-obesity Effects : It mitigates diet-induced obesity and metabolic dysfunction.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its impact on neuroinflammatory processes.
Case Studies
-
Study on Airway Inflammation
- Objective : To assess the anti-inflammatory effects of SB290157 in models of airway inflammation.
- Findings : The compound significantly reduced inflammatory markers and improved lung function metrics in treated subjects compared to controls.
-
Metabolic Dysfunction Research
- Objective : Investigate the role of SB290157 in metabolic regulation.
- Results : Demonstrated a reduction in body weight gain and improved insulin sensitivity in obese mice models.
Comparative Analysis
| Compound Name | Target Receptor | Mechanism | Key Effects |
|---|---|---|---|
| SB290157 | C3aR | Antagonist | Anti-inflammatory, metabolic regulation |
| W-54011 | C5aR | Antagonist | Modulates immune response differently |
| DF2593A | C5aR | Antagonist | Similar effects on inflammation but different selectivity |
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Coupling | DCC, DMAP, 0–23°C | DCM | 88–92 | |
| Deprotection | LiOH, THF/H₂O | THF | 85–90 | |
| Purification | Prep-HPLC (C18, TFA modifier) | ACN/H₂O | >95 |
Basic: How is purity validated, and which analytical techniques are critical for characterization?
Methodological Answer:
- HPLC/MS : Reverse-phase HPLC with a C18 column (gradient: 5–95% ACN in H₂O + 0.1% TFA) confirms >95% purity. ESI-MS identifies the molecular ion ([M+H]⁺) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves stereochemistry (e.g., α-helix propensity of the guanidine group) .
- Elemental Analysis : Validates C, H, N, and S content (±0.3% theoretical) .
Advanced: How do pH and temperature affect the stability of the guanidino and trifluoroacetate groups?
Methodological Answer:
- pH Stability : The guanidino group (pKa ~12.5) is protonated below pH 10, enhancing solubility but risking hydrolysis at extremes. Below pH 2, trifluoroacetate may dissociate, requiring lyophilization for stabilization .
- Thermal Stability : Accelerated degradation studies (40–60°C, 1–7 days) show <5% decomposition in PBS (pH 7.4) but >20% in acidic/basic conditions. Use Arrhenius modeling to predict shelf life .
Q. Table 2: Degradation Products Under Stress Conditions
| Condition | Degradation Pathway | Major Byproduct |
|---|---|---|
| pH < 2 | Trifluoroacetate cleavage | Free base + TFA |
| pH > 10 | Guanidine hydrolysis | Urea derivative |
| 60°C, pH 7.4 | Oxidative deamination | Ketone analog |
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for stereochemical confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals (grow via vapor diffusion with EtOH/water) .
- Vibrational Circular Dichroism (VCD) : Compares experimental and DFT-calculated spectra to confirm (2S,5S) stereochemistry .
- Synchrotron Radiation : Enhances resolution for low-abundance stereoisomers (<1%) .
Advanced: What computational strategies predict biological target interactions of the guanidino moiety?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to arginine-recognizing targets (e.g., proteases) using AMBER or GROMACS. The guanidino group forms salt bridges with Asp/Glu residues .
- QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with IC₅₀ values from kinase assays .
- Docking Studies (AutoDock Vina) : Screen against the PDB database to identify potential off-targets (e.g., angiotensin-converting enzyme) .
Advanced: How to optimize coupling reactions when scaling from mg to kg quantities?
Methodological Answer:
- Catalyst Screening : Replace DCC with water-soluble carbodiimides (e.g., EDC) to reduce byproduct formation .
- Flow Chemistry : Continuous processing minimizes exothermic risks and improves mixing (residence time: 10–15 min) .
- In-line Analytics : Use PAT tools (e.g., FTIR) to monitor coupling efficiency in real time .
Q. Table 3: Scalability Challenges and Solutions
| Issue | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Reaction Time | 2 hr | 8 hr (due to heat dissipation) |
| Yield | 88% | 75% (optimized to 85% with flow chemistry) |
| Purity | >95% | >90% (requires tandem HPLC-SMB chromatography) |
Advanced: What strategies mitigate batch-to-batch variability in diaminomethylideneamino group incorporation?
Methodological Answer:
- Stoichiometric Control : Maintain a 1.2:1 molar ratio of guanidine precursor to amino acid to prevent under-incorporation .
- Mid-IR Monitoring : Track the 1670 cm⁻¹ peak (C=N stretch) to confirm guanidine formation .
- DoE Optimization : Vary pH (6.5–7.5), temperature (20–30°C), and mixing speed to identify robust conditions .
Basic: What are the recommended storage conditions to prevent hygroscopic degradation?
Methodological Answer:
- Lyophilize the compound and store at -20°C under argon. Desiccate with silica gel to limit water absorption (<0.1% w/w) .
- Avoid repeated freeze-thaw cycles; aliquot into single-use vials .
Advanced: How to design assays for evaluating proteolytic resistance of the amide bond?
Methodological Answer:
- Serum Stability Assay : Incubate with 10% fetal bovine serum (37°C, 24 hr) and quantify intact compound via LC-MS/MS .
- Enzymatic Screening : Test against trypsin/chymotrypsin (0.1 mg/mL, pH 8.0) to identify cleavage sites .
- Circular Dichroism (CD) : Monitor conformational changes in protease-rich buffers (190–250 nm) .
Advanced: How to address discrepancies in bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS) and tissue distribution (radiolabeling with ¹⁴C) to identify bioavailability bottlenecks .
- Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the phenyl group) .
- Allometric Scaling : Adjust dosages between species using body surface area normalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
